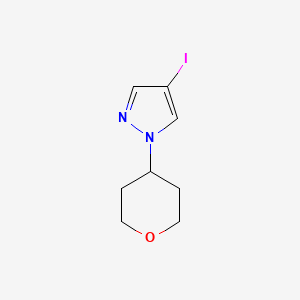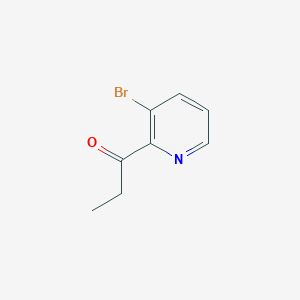
3-amino-3-methylpyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-methylpyrrolidin-2-one hydrochloride (3-AMPHCl) is a cyclic amine compound with an amine group at the 3-position and a methyl group at the 2-position. It is commonly used as a research chemical, and has been studied for its effects on the central nervous system, as well as its potential therapeutic applications. 3-AMPHCl has a wide range of applications in the fields of medicine and biology, and is a valuable tool for scientists and researchers.
作用機序
The mechanism of action of 3-amino-3-methylpyrrolidin-2-one hydrochloride is not fully understood. However, it is believed to act as an agonist of the NMDA receptor, which is involved in the regulation of neuronal activity. It is also believed to act as a dopamine reuptake inhibitor, which increases the availability of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been studied for its effects on the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been found to have antidepressant, anti-inflammatory, and neuroprotective effects. In addition, it has been found to have antinociceptive and analgesic effects.
実験室実験の利点と制限
3-amino-3-methylpyrrolidin-2-one hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a variety of forms, including powder, solution, and tablets. It is also relatively stable, and can be stored for long periods of time. However, it has a number of limitations, such as its potential to cause side effects, including anxiety, dizziness, and nausea.
将来の方向性
There are a number of potential future directions for 3-amino-3-methylpyrrolidin-2-one hydrochloride research. These include further study of its effects on the central nervous system, as well as its potential therapeutic applications. Additionally, further study of its potential use in the treatment of addiction and other neurological disorders is warranted. Additionally, further study of its potential use in the treatment of cancer is needed. Finally, further research into the mechanism of action of this compound is needed to better understand how it works and how it can be used more effectively.
合成法
3-amino-3-methylpyrrolidin-2-one hydrochloride can be synthesized through a variety of methods, including the reaction of 1-methyl-2-pyrrolidone and 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields this compound in high yields.
科学的研究の応用
3-amino-3-methylpyrrolidin-2-one hydrochloride has been studied extensively in the fields of medicine and biology, and has been found to have a variety of applications. It has been used in the study of the central nervous system, as well as its potential therapeutic applications. It has been used in the study of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been studied for its potential use in the treatment of various types of cancer, as well as its potential use in the treatment of addiction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-methylpyrrolidin-2-one hydrochloride involves the reaction of 3-methylpyrrolidin-2-one with ammonia gas in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methylpyrrolidin-2-one", "Ammonia gas", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylpyrrolidin-2-one is reacted with ammonia gas in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.", "Step 2: The resulting product, 3-amino-3-methylpyrrolidin-2-one, is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 3: The hydrochloride salt is then purified by recrystallization to obtain the final product, 3-amino-3-methylpyrrolidin-2-one hydrochloride." ] } | |
CAS番号 |
2680536-85-8 |
分子式 |
C5H11ClN2O |
分子量 |
150.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




